2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocyclic compound), a phenyl group (a type of aromatic hydrocarbon), and an acetamide group (a type of amide). These functional groups could potentially confer various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl groups, and acetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiazole ring might participate in reactions with electrophiles or nucleophiles, and the acetamide group could be involved in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar acetamide group, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Antibacterial Activity
Several compounds, including those similar in structure to 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide, have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. The research by Desai, Shah, Bhavsar, and Saxena (2008) shows that these compounds displayed moderate to good activity, highlighting their potential in antibacterial applications (Desai et al., 2008).
Molecular Structure Analysis
Saravanan, Priya, Anand, Kabilan, and Selvanayagam (2016) conducted a study on a similar acetamide, focusing on its molecular structure. They found that the chlorophenyl ring in these compounds is oriented at specific angles to the thiazole ring, which could be relevant in understanding their interactions and properties (Saravanan et al., 2016).
Anticancer Activity
Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) synthesized new derivatives related to this compound and investigated their anticancer activity. They found that some of these compounds demonstrated significant activity against human lung adenocarcinoma cells (Evren et al., 2019).
Antimicrobial and Antifungal Activity
Khalifa and Gobouri (2014) synthesized a series of compounds, including those structurally related to the target molecule, and evaluated their biological activity. They found remarkable activities against various pathogenic microorganisms, demonstrating their potential as antimicrobial and antifungal agents (Khalifa & Gobouri, 2014).
Pharmacological Properties
Kumar, Mishra (2020) explored the synthesis of diphenylamine derivatives similar to the target molecule and evaluated their analgesic and anti-inflammatory activities. Their findings suggested the potential of these compounds in treating pain and inflammation (Kumar & Mishra, 2020).
Mechanism of Action
Target of action
The compound “2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide” contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Mode of action
Without specific information on the compound, it’s challenging to provide an accurate mode of action. Thiazole derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways depending on their specific targets .
Result of action
Thiazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c24-19-14-8-7-13-18(19)23-26-22(16-9-3-1-4-10-16)20(28-23)15-21(27)25-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJIJMKLJAGWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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